![molecular formula C12H18N2O3 B14242473 5-[Di(propan-2-yl)amino]-2-nitrophenol CAS No. 398482-49-0](/img/structure/B14242473.png)
5-[Di(propan-2-yl)amino]-2-nitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[Di(propan-2-yl)amino]-2-nitrophenol is an organic compound with the molecular formula C12H18N2O3 It is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a benzene ring, along with a di(propan-2-yl)amino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[Di(propan-2-yl)amino]-2-nitrophenol typically involves the nitration of a precursor compound followed by the introduction of the di(propan-2-yl)amino group. One common method involves the nitration of phenol to produce 2-nitrophenol, which is then subjected to a substitution reaction with di(propan-2-yl)amine under controlled conditions. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and substitution processes. These processes are typically carried out in batch reactors or continuous flow reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization or chromatography, is also common in industrial settings to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5-[Di(propan-2-yl)amino]-2-nitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters, depending on the electrophile used.
Scientific Research Applications
5-[Di(propan-2-yl)amino]-2-nitrophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[Di(propan-2-yl)amino]-2-nitrophenol involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The di(propan-2-yl)amino group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: A precursor in the synthesis of 5-[Di(propan-2-yl)amino]-2-nitrophenol, with similar chemical properties but lacking the di(propan-2-yl)amino group.
4-Nitrophenol: Another nitrophenol isomer with different substitution patterns and reactivity.
5-Amino-2-nitrophenol: A reduction product of this compound, with an amino group instead of the nitro group.
Uniqueness
This compound is unique due to the presence of both the di(propan-2-yl)amino and nitro groups on the phenol ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
398482-49-0 |
|---|---|
Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-[di(propan-2-yl)amino]-2-nitrophenol |
InChI |
InChI=1S/C12H18N2O3/c1-8(2)13(9(3)4)10-5-6-11(14(16)17)12(15)7-10/h5-9,15H,1-4H3 |
InChI Key |
ZBYRBUJHMSHDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC(=C(C=C1)[N+](=O)[O-])O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


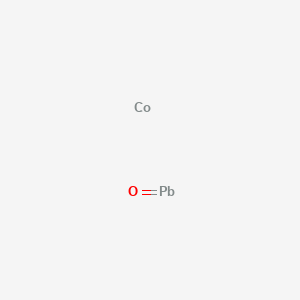
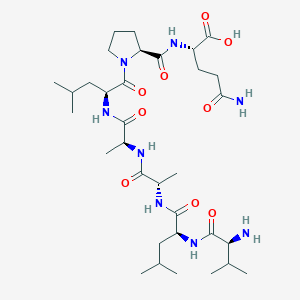
![[3-(Propylsulfanyl)prop-1-EN-1-YL]benzene](/img/structure/B14242401.png)
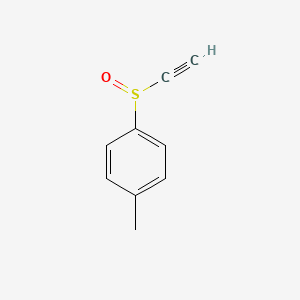


![N-[(E)-(2,3-dichlorophenyl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B14242428.png)

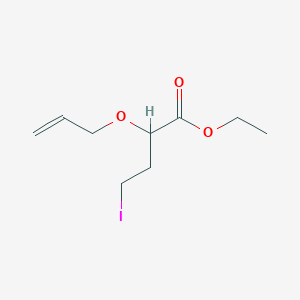
![2-{[4-(Diethylamino)phenyl]methylidene}cyclopentan-1-one](/img/structure/B14242459.png)
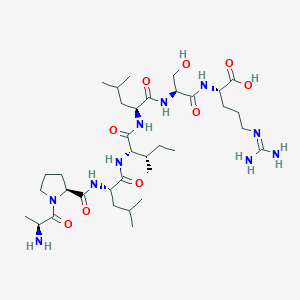
![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![4-Oxo-3-[3-(prop-1-en-2-yl)quinolin-4(1H)-ylidene]cyclohexa-1,5-diene-1-carboxylic acid](/img/structure/B14242479.png)
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
